The Chemical Structure, Physical Properties, and Applications of 1-Methyl-4-Vinylpyridinium Iodide: A Comprehensive Technical Guide
The Chemical Structure, Physical Properties, and Applications of 1-Methyl-4-Vinylpyridinium Iodide: A Comprehensive Technical Guide
Executive Summary
1-Methyl-4-vinylpyridinium iodide (CAS: 21351-43-9) is a highly reactive quaternary ammonium salt that serves as a foundational building block in modern polymer chemistry and biomedical engineering. Characterized by its permanent cationic charge and polymerizable vinyl group, this molecule is essential for synthesizing polyelectrolyte brushes, complex coacervate core micelles (C3Ms), and advanced fluorescence probes for cancer diagnostics.
This whitepaper provides an authoritative, in-depth analysis of the compound's structural chemistry, physical properties, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.
Chemical Structure & Molecular Characteristics
The molecular architecture of 1-methyl-4-vinylpyridinium iodide consists of a central pyridine ring that has been N-alkylated (quaternized) with a methyl group, yielding a permanent positive charge delocalized across the aromatic system. A vinyl group at the para (4-) position provides a site for radical polymerization. The iodide anion serves as the counterion, significantly influencing the compound's solubility and solid-state packing.
The electron-withdrawing nature of the positively charged pyridinium nitrogen strongly polarizes the vinyl group, making it highly susceptible to nucleophilic attack and altering its radical polymerization kinetics compared to neutral styrenic or vinylic analogs.
Data Presentation: Physicochemical Properties
Table 1: Summary of quantitative physical and chemical properties[1].
| Property | Value |
| IUPAC Name | 4-Ethenyl-1-methylpyridin-1-ium iodide |
| CAS Number | 21351-43-9 |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 247.08 g/mol |
| Exact Mass | 246.9858 Da |
| Topological Polar Surface Area (TPSA) | 3.9 Ų |
| Physical State | Solid (Hygroscopic Salt) |
| Solubility Profile | Highly soluble in water and methanol; insoluble in non-polar solvents (e.g., diethyl ether, hexane) |
Synthesis Dynamics: The Menshutkin Reaction
The synthesis of 1-methyl-4-vinylpyridinium iodide relies on the Menshutkin reaction , a classic Sₙ2 alkylation. The lone pair of electrons on the nitrogen of 4-vinylpyridine acts as the nucleophile, attacking the electrophilic carbon of methyl iodide.
Causality of Reagent Choice: Methyl iodide is chosen because the high polarizability of the C–I bond and the excellent leaving-group ability of the iodide ion drastically lower the activation energy of the transition state, allowing the reaction to proceed quantitatively at low temperatures. This prevents unwanted thermal auto-polymerization of the vinyl group.
Protocol 1: Synthesis of 1-Methyl-4-Vinylpyridinium Iodide
This protocol is engineered as a self-validating system to ensure high-purity monomer isolation.
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Preparation: Dissolve 1.0 equivalent of 4-vinylpyridine in anhydrous diethyl ether under an inert nitrogen atmosphere. Causality: Diethyl ether is chosen because the neutral starting materials are soluble, but the resulting ionic salt is entirely insoluble, driving the reaction forward via Le Chatelier's principle.
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Alkylation: Cool the reaction flask to 0–5 °C using an ice bath. Dropwise, add 1.1 equivalents of methyl iodide. Causality: The slight excess of methyl iodide ensures complete conversion, while the low temperature mitigates the exothermic nature of the Sₙ2 reaction and prevents vinyl cross-linking.
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Propagation & Visual Validation: Remove the ice bath and stir at room temperature for 12 hours.
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Validation Check: The reaction is proceeding successfully when the clear solution transitions into a thick, bright yellow/white suspension as the quaternary salt precipitates.
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Isolation: Filter the precipitate under vacuum and wash extensively with cold diethyl ether to remove any unreacted 4-vinylpyridine and residual methyl iodide.
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Analytical Validation: Dry the product under a high vacuum.
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Validation Check: Run a ¹H NMR in D₂O. The successful quaternization is confirmed by a distinct downfield shift of the pyridine ring protons and the appearance of a sharp, integrated singlet at ~4.3 ppm, corresponding to the newly attached N-methyl group.
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Polymerization Workflows: Direct vs. Post-Polymerization
Creating polyelectrolytes from this monomer presents unique kinetic challenges. due to intense electrostatic repulsion between the charged monomers and a peculiarly high reaction order[2].
To circumvent this, materials scientists employ a "Grafting From" or Post-Polymerization Quaternization strategy. By first polymerizing the neutral 4-vinylpyridine using Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), researchers can tightly control the molecular weight and polydispersity before introducing the cationic charge[3],[4].
Synthesis and polymerization pathways of 1-methyl-4-vinylpyridinium iodide.
Protocol 2: Synthesis of Poly(1-methyl-4-vinylpyridinium iodide) via Post-Polymerization
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Precursor Synthesis: Synthesize poly(4-vinylpyridine) (P4VP) via RAFT polymerization using a trithiocarbonate chain transfer agent to achieve a low polydispersity index (PDI < 1.2).
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Solvation: Dissolve the purified P4VP in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).
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Quaternization: Add a 5-fold molar excess of methyl iodide relative to the pyridine repeating units. Heat the sealed reaction vessel to 40 °C for 24 hours. Causality: The excess reagent and mild heat drive the polymer-analogous reaction to >99% conversion, overcoming the steric hindrance of the polymer coil.
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Validation Check (Solubility Switch): The successful formation of the polyelectrolyte is visually confirmed by precipitating the mixture into diethyl ether. The resulting polymer will now be highly soluble in water, whereas the neutral P4VP precursor was strictly hydrophobic.
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Analytical Validation: FTIR spectroscopy will demonstrate the complete disappearance of the unquaternized pyridine C=N stretching band at ~1590 cm⁻¹ and the emergence of a strong pyridinium band at ~1640 cm⁻¹.
Biomedical Applications: G-Quadruplex Stabilization and Fluorescence
Beyond materials science, the 1-methyl-4-vinylpyridinium moiety is the active pharmacophore in advanced nucleic acid probes, most notably BMVC (3,6-bis(1-methyl-4-vinylpyridinium iodide)carbazole) . BMVC acts as both a G-quadruplex (G4) DNA stabilizer and a highly specific fluorescent probe for cancer diagnosis[5].
The Causality of Fluorescence Activation: In an aqueous solution, the fluorescence of cationic probes like BMVC is inherently quenched. in the low-frequency regime, which facilitates rapid non-radiative internal conversion (IC) decay[6].
When BMVC intercalates into or binds the grooves of human telomeric G-quadruplex DNA, the rigid structural environment sterically hinders this methyl rotation. The suppression of the non-radiative decay pathway forces the molecule to release energy via photon emission, resulting in a massive, diagnostic increase in fluorescence[6]. Furthermore, derivatives of this compound have shown distinct mitochondrial accumulation in cancer cells, triggering cytochrome C release and apoptosis, highlighting their dual utility as diagnostic and therapeutic (theranostic) agents[5].
Mechanistic pathway of BMVC fluorescence activation via G-quadruplex binding.
References
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Title: 4-Ethenyl-1-methylpyridin-1-ium iodide (CID 88875) Source: PubChem, National Library of Medicine URL: [Link]
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Title: Core-Cross-Linked Micelles Made by RAFT Polymerization with a Polycationic Outer Shell Based on Poly(1-methyl-4-vinylpyridinium) Source: Macromolecules, ACS Publications URL: [Link]
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Title: Theoretical Investigations on the Photophysical Properties for a Series of Symmetrical and Asymmetrical Carbazole-Based Cationic Two-Photon Fluorescent Probes Source: The Journal of Physical Chemistry A, ACS Publications URL: [Link]
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Title: Abstract A128: Dual properties of fluorescence probe and anticancer agent of small molecules developed for cancer research Source: Cancer Research, AACR Journals URL: [Link]
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Title: Effect of Catalyst Deactivation on Polymerization of Electrolytes by Surface-Confined Atom Transfer Radical Polymerization in Aqueous Solutions Source: Macromolecules, ACS Publications URL: [Link]
